2-ブロモ-3-オクチルチオフェン

概要

説明

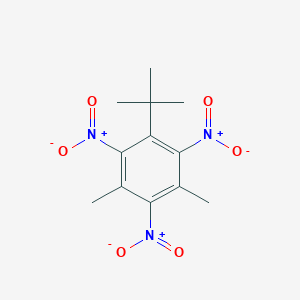

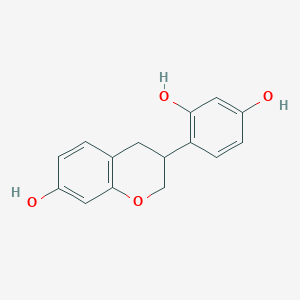

2-Bromo-3-octylthiophene is an organic compound with the molecular formula C12H19BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the second position and an octyl group at the third position of the thiophene ring

科学的研究の応用

2-Bromo-3-octylthiophene has a wide range of applications in scientific research, including:

Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and oligomers, which are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Research: Preliminary studies suggest potential biological activity, including cytotoxic effects on cancer cell lines and antibacterial properties.

Nanotechnology: It serves as a precursor for the synthesis of nanomaterials with applications in sensors and other advanced technologies.

作用機序

Mode of Action

2-Bromo-3-octylthiophene interacts with its targets by inhibiting their activity. It may also restrict the activity of certain transcription factors, such as NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.

Pharmacokinetics

It is known that the compound exhibits solubility in a majority of organic solvents This suggests that it may have good bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-octylthiophene. For instance, the compound’s solubility in organic solvents suggests that it may be more effective in lipid-rich environments . Additionally, it is recommended to store the compound in a dark place, sealed in dry conditions, suggesting that light and moisture may affect its stability .

生化学分析

Biochemical Properties

2-Bromo-3-octylthiophene has demonstrated potential biological activity in varying environments . It has shown cytotoxic effects on various cell lines, including human breast and colon cancer cells . It may also inhibit the growth of certain bacterial strains like Staphylococcus aureus and Escherichia coli . The precise mechanism of action of 2-Bromo-3-octylthiophene remains an area of ongoing study .

Cellular Effects

2-Bromo-3-octylthiophene has demonstrated cytotoxic effects on various cell lines, including human breast and colon cancer cells . It may inhibit the growth of certain bacterial strains like Staphylococcus aureus and Escherichia coli .

Molecular Mechanism

Preliminary research indicates that 2-Bromo-3-octylthiophene may function as an inhibitor of specific enzymes, including topoisomerase I and DNA gyrase, and potentially restrict the activity of certain transcription factors, such as NF-κB .

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-3-octylthiophene can be synthesized through various methods, including:

Bromination of 3-octylthiophene: This method involves the bromination of 3-octylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or benzoyl peroxide. The reaction typically occurs at room temperature or slightly elevated temperatures.

Grignard Reaction: Another method involves the reaction of 3-octylthiophene with a Grignard reagent, followed by bromination. This method allows for the selective introduction of the bromine atom at the desired position.

Industrial Production Methods: Industrial production of 2-Bromo-3-octylthiophene often involves large-scale bromination processes using N-bromosuccinimide due to its efficiency and selectivity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 2-Bromo-3-octylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or organomagnesium compounds.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are used to form carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.

Oxidation and Reduction: Although less common, the thiophene ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) or butyllithium (BuLi) are commonly used.

Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are used in the presence of bases like potassium carbonate.

Major Products:

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

類似化合物との比較

- 2-Bromo-3-hexylthiophene

- 2-Bromo-3-methylthiophene

- 2,5-Dibromo-3-octylthiophene

Comparison: 2-Bromo-3-octylthiophene is unique due to its longer alkyl chain, which imparts distinct solubility and electronic properties compared to its shorter-chain analogs. This makes it particularly suitable for applications in organic electronics where specific solubility and film-forming properties are required .

特性

IUPAC Name |

2-bromo-3-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISONQKSIWXLJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444485 | |

| Record name | 2-Bromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145543-83-5 | |

| Record name | 2-Bromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-n-octylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of 2-bromo-3-octylthiophene in the synthesis of regioregular polythiophenes?

A: 2-bromo-3-octylthiophene serves as a key monomer in the synthesis of regioregular poly(3-octylthiophene) []. Its tributyltin derivative, specifically, allows for controlled polymerization via palladium-catalyzed cross-coupling reactions, leading to a highly regioregular polymer structure with a head-to-tail (HT) coupling exceeding 95% []. This regioregularity significantly impacts the polymer's optical and electronic properties, resulting in enhanced conjugation and desirable characteristics for applications in organic electronics.

Q2: How does the regioregularity of poly(3-octylthiophene) synthesized from 2-bromo-3-octylthiophene compare to its random counterpart, and what are the implications of these differences?

A: The research clearly demonstrates that poly(3-octylthiophene) synthesized from 2-bromo-3-octylthiophene exhibits significantly higher regioregularity compared to its randomly synthesized counterpart []. This controlled structure leads to a red-shift in the absorption maximum (λmax = 448 nm), indicating a longer mean conjugation length and improved electron delocalization along the polymer backbone []. This enhanced conjugation directly translates to improved conductivity and desirable optoelectronic properties, making regioregular poly(3-octylthiophene) highly attractive for applications in organic electronics and related fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)

![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)